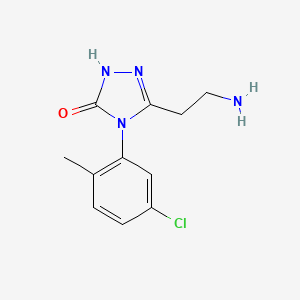
methyl (2S,4R)-4-(dimethylamino)-1-(3-methyl-2-furoyl)pyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S,4R)-4-(dimethylamino)-1-(3-methyl-2-furoyl)pyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMF-DMA and is used in the synthesis of various compounds due to its unique properties.
Mecanismo De Acción
The mechanism of action of DMF-DMA is not fully understood. However, it is believed that DMF-DMA acts as a nucleophile in various reactions due to the presence of the dimethylamino group. This property of DMF-DMA makes it a useful reagent in organic synthesis.
Biochemical and physiological effects:
DMF-DMA has not been extensively studied for its biochemical and physiological effects. However, it has been reported that DMF-DMA is non-toxic and does not have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-DMA has several advantages for use in lab experiments. It is stable and can be stored for long periods without degradation. It is also easy to handle and has a low toxicity. However, DMF-DMA has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of DMF-DMA in scientific research. One potential application is in the synthesis of new compounds with potential therapeutic applications. DMF-DMA can also be used in the synthesis of new materials with unique properties. Additionally, DMF-DMA can be used in the development of new organic reactions for the synthesis of complex molecules.
Conclusion:
DMF-DMA is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method has been optimized to obtain high yields of DMF-DMA with high purity. DMF-DMA has been used in drug discovery, material science, and organic synthesis. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile in various reactions. DMF-DMA is non-toxic and has several advantages for use in lab experiments. There are several future directions for the use of DMF-DMA in scientific research, including the synthesis of new compounds and materials and the development of new organic reactions.
Aplicaciones Científicas De Investigación
DMF-DMA has been used in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, DMF-DMA has been used as a building block in the synthesis of various compounds with potential therapeutic applications. In material science, DMF-DMA has been used in the synthesis of various polymers and nanoparticles. In organic synthesis, DMF-DMA has been used as a reagent in various reactions to obtain complex molecules.
Propiedades
IUPAC Name |
methyl (2S,4R)-4-(dimethylamino)-1-(3-methylfuran-2-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-20-12(9)13(17)16-8-10(15(2)3)7-11(16)14(18)19-4/h5-6,10-11H,7-8H2,1-4H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOJWXUAZNSRD-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CC(CC2C(=O)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide](/img/structure/B3811031.png)
![2-[4-(2,3-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3811033.png)

![2-methyl-4-[4-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B3811049.png)
![3-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B3811051.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxy-1-methylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3811067.png)

![(1-methyl-3-phenylpropyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B3811082.png)
![6,9-dioxo-N-[2-(trifluoromethyl)phenyl]octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3811093.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3811101.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(phenylthio)acetyl]-3-piperidinamine](/img/structure/B3811107.png)
![2-{4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]phenoxy}acetamide](/img/structure/B3811115.png)
![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3811121.png)

